4-Pentynyl methanesulfonate
Overview
Description
4-Pentynyl methanesulfonate is an organic compound with the molecular formula C6H10O3S. It is a sulfonate ester derived from methanesulfonic acid and pent-4-yn-1-ol. This compound is commonly used in organic synthesis, particularly in the formation of alkynes. It is a clear, colorless to pale yellow liquid that is soluble in common organic solvents such as dichloromethane, diethyl ether, and tetrahydrofuran .
Scientific Research Applications
4-Pentynyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of alkynes and other carbon-carbon bond-forming reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a precursor in the preparation of various biochemical compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
Target of Action
It’s known that methanesulfonate esters, a group to which 4-pentynyl methanesulfonate belongs, are biological alkylating agents . They interact with various biological molecules within the intracellular environment .
Mode of Action
This compound, like other methanesulfonate esters, undergoes fission of its alkyl-oxygen bonds within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur
Biochemical Pathways
Methanesulfonate esters are known to be involved in various biochemical reactions due to their alkylating properties .
Pharmacokinetics
The compound can be synthesized from pentynyl alcohol and methanesulfonyl chloride, suggesting that it might undergo similar metabolic transformations as these precursors.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Pentynyl methanesulfonate are not fully understood yet. The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
The cellular effects of this compound are also not well-documented. There is no specific information available about how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-known. It can be prepared by the reaction of pentynyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine. The exact mechanism of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not clearly documented .
Temporal Effects in Laboratory Settings
There is no specific information available about the temporal effects of this compound in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been studied extensively
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. There is no specific information available about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no specific information available about how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-documented. There is no specific information available about any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentynyl methanesulfonate can be synthesized by reacting pent-4-yn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a stepwise mechanism, starting with the formation of an intermediate alkene, followed by the addition of the sulfonate group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to carry out the aforementioned synthetic route. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentynyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkynes.
Oxidation and Reduction Reactions: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used to induce elimination reactions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium azide would yield 4-pentynyl azide.
Elimination Reactions: The major product is typically an alkyne, such as 4-pentyne.
Comparison with Similar Compounds
Methanesulfonic Acid: A simpler sulfonate compound with the molecular formula CH4O3S.
Ethyl Methanesulfonate: Another sulfonate ester used in mutagenesis and as a reagent in organic synthesis.
Uniqueness: 4-Pentynyl methanesulfonate is unique due to its alkyne functionality, which allows it to participate in a wider range of chemical reactions compared to simpler sulfonate esters. Its ability to form alkynes makes it particularly valuable in organic synthesis and the preparation of complex molecules.
Properties
IUPAC Name |
pent-4-ynyl methanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S/c1-3-4-5-6-9-10(2,7)8/h1H,4-6H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCDAGCMMFDKFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499717 | |
Record name | Pent-4-yn-1-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68275-03-6 | |
Record name | Pent-4-yn-1-yl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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